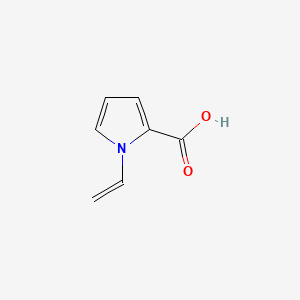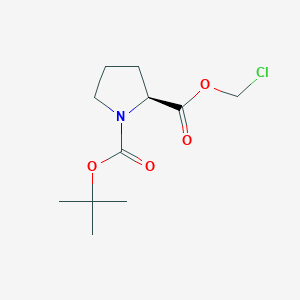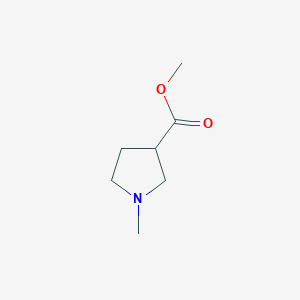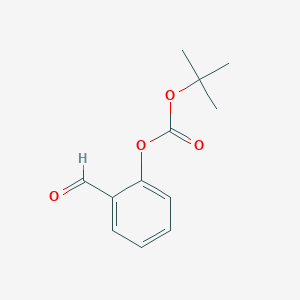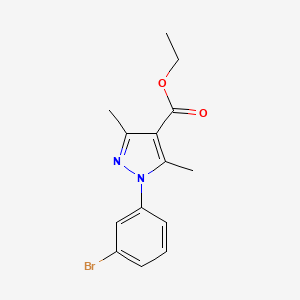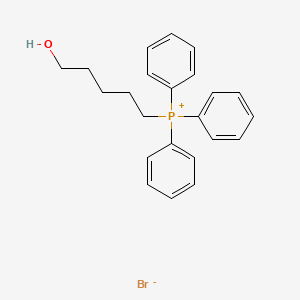
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide
Descripción general
Descripción
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is a chemical compound that has garnered significant attention in scientific research due to its diverse applications. This compound is characterized by the presence of a phosphonium group, which imparts unique chemical properties.
Métodos De Preparación
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with pentyl bromide, followed by the addition of hydroxylamine or hydroxylamine hydrochloride, and sodium carbonate or potassium carbonate. The resulting compound is then purified by crystallization or recrystallization. The synthesis method is relatively straightforward and yields a high-quality product, making it suitable for various research applications.
Análisis De Reacciones Químicas
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including phosphonium salts, phosphonium ylides, and phosphonium betaines.
Biology: The compound exhibits antioxidant properties, which can protect cells from oxidative damage.
Medicine: Due to its anti-inflammatory properties, the compound can be useful in the treatment of various inflammatory diseases.
Industry: The compound can be used in the development of new catalysts for various organic reactions, enhancing the efficiency of industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various organic reactions due to the presence of the phosphonium group. The compound also has a positive charge on the phosphorus atom, making it an excellent electrophile in various reactions. These properties enable the compound to participate in a wide range of chemical reactions, contributing to its diverse applications in scientific research.
Comparación Con Compuestos Similares
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the hydroxypentyl group, which imparts unique chemical properties to the former.
Tetraphenylphosphonium bromide: This compound has an additional phenyl group compared to this compound, resulting in different chemical reactivity and applications.
Phosphonium ylides: These compounds contain a phosphorus-carbon double bond, which is absent in this compound, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of a phosphonium group with a hydroxypentyl substituent, enabling it to participate in a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
5-hydroxypentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26OP.BrH/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJQJOPDTKDGLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382815 | |
| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34626-52-3 | |
| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34626-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
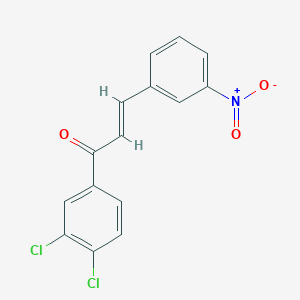
![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)
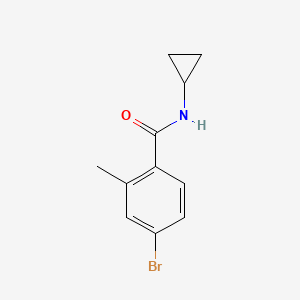
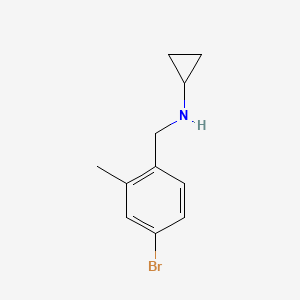
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
